Hopeahainol A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H16O8 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione |
InChI |
InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1 |
InChI Key |
ZDIDNYXNHOCPFJ-NDEPHWFRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)[C@]4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)C4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O |
Synonyms |
hopeahainol A |
Origin of Product |
United States |
Isolation and Structural Elucidation of Hopeahainol a
Natural Sources and Initial Discovery
Hopeahainol A was first brought to light through phytochemical investigations of the stem bark of Hopea hainanensis, a tree native to Hainan Island in China. vulcanchem.com This plant has been a rich source of bioactive polyphenols. vulcanchem.com The initial discovery was part of a broader study that led to the isolation of several new resveratrol (B1683913) oligomers. researchgate.net
Bioassay-Guided Fractionation Strategies
The isolation of this compound was not a matter of simple extraction but a meticulous process guided by bioassays. vulcanchem.comnih.gov This technique involves systematically separating the plant extract into various fractions and testing each for biological activity. nih.gov In the case of this compound, its potential as an acetylcholinesterase (AChE) inhibitor guided the fractionation process, leading to the isolation of this potent compound. researchgate.netnih.gov This methodical approach was essential in pinpointing and purifying this compound from the complex mixture of compounds present in the crude extract. vulcanchem.comnih.gov
Advanced Spectroscopic and Crystallographic Techniques for Structure Determination
The elucidation of this compound's structure was a significant challenge due to its complexity and novelty. A combination of cutting-edge analytical methods was required to accurately define its molecular framework. nih.govresearchgate.net
Application of Single-Crystal X-ray Spectroscopy
A pivotal moment in determining the absolute structure of this compound was the successful application of single-crystal X-ray spectroscopy. researchgate.netnih.gov This powerful technique involves crystallizing the compound and then bombarding the crystal with X-rays. The resulting diffraction pattern provides precise information about the arrangement of atoms in three-dimensional space, allowing for an unambiguous determination of the molecular structure. researchgate.net In the case of this compound, this analysis was crucial for confirming its unique and complex architecture. researchgate.netnih.gov
Integration of Computational Methods for Structural Elucidation
Alongside experimental techniques, computational methods played a vital role in the structural elucidation of this compound. researchgate.netnih.gov These methods, including molecular modeling, were used to complement the spectroscopic data and provide deeper insights into the compound's three-dimensional conformation. nih.govnih.gov Computational simulations helped to predict and confirm the biosynthetic pathways and the final structure of this compound. researchgate.net This integrated approach of combining experimental data with computational analysis has become a powerful strategy in the chemical research of complex natural products. researchgate.net
Characterization of the Unprecedented Carbon Skeleton
The structural analysis of this compound revealed a truly remarkable feature: an unprecedented carbon skeleton. researchgate.netnih.govresearchgate.net This novel molecular framework, a constrained and partially dearomatized bicyclic core, sets it apart from other known polyphenols. vulcanchem.comnih.gov The discovery of this unique carbon skeleton was a significant finding, highlighting the vast and often untapped chemical diversity present in the natural world. researchgate.netnih.gov
| Property | Value |
| Molecular Formula | C₂₈H₁₆O₈ |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | (1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 2 |
| Exact Mass | 480.08451746 Da |
| Stereochemistry | (1S) configuration |
Table 1: Key Physical and Chemical Properties of this compound vulcanchem.com
Total Chemical Synthesis of Hopeahainol a
Development of Synthetic Methodologies
The journey toward the total synthesis of Hopeahainol A has been marked by the evolution of synthetic strategies, from initial racemic and enantioselective approaches to more refined methods centered on key bond-forming reactions.
Early Approaches in Racemic and Enantioselective Synthesis
Initial forays into the synthesis of this compound provided foundational knowledge for subsequent, more advanced strategies. In 2009, Nicolaou and coworkers reported the first total synthesis of this compound and the related compound, hopeanol (B1258078), in racemic form. h1.conih.gov Their approach was characterized by a concise and efficient route that utilized a series of cascade reactions and notable skeletal rearrangements to assemble the complex molecular structure. h1.conih.gov
Building on this, the same research group described both racemic and enantioselective syntheses of this compound, accomplished in 15 linear steps. nih.gov These syntheses were notable for their use of cascade-based bond constructions. nih.gov A significant discovery during this work was that this compound could be converted to hopeanol under basic conditions, a transformation that contradicted initial biosynthetic proposals. nih.gov The enantioselective synthesis of both (+)- and (−)-Hopeahainol A was achieved, further demonstrating the viability of their synthetic route. acs.org These early syntheses were crucial in confirming the structure of this compound and providing access to material for biological evaluation. researchgate.net
Friedel-Crafts-Based Annulation Strategies
A key challenge in the synthesis of this compound is the construction of its sterically congested quaternary carbon centers. Friedel-Crafts-based annulation strategies have proven to be particularly effective in addressing this challenge. researchgate.netnih.gov Nicolaou's synthetic strategy, for instance, was heavily reliant on an intramolecular Friedel-Crafts reaction to form a crucial carbon-carbon bond (C7b−C14a). acs.orgacs.org
This strategy was developed through model studies that confirmed the feasibility of constructing the C(7b) quaternary center via this reaction. researchgate.net The final stages of their synthesis involved an intramolecular Friedel-Crafts reaction on an epoxide substrate, which, after an oxidation step and deprotection, yielded this compound. acs.orgresearchgate.net This approach highlights the power of Friedel-Crafts chemistry to forge key bonds within the complex polycyclic system of this compound. nih.gov Another approach by Snyder and coworkers also leveraged Friedel-Crafts reactivity between resorcinol (B1680541) moieties and in situ generated quinone methide intermediates to form key C-C bonds. researchgate.net
Advanced Synthetic Transformations
More recent synthetic efforts have focused on the development of highly sophisticated and efficient transformations to streamline the synthesis of this compound. These include cascade reactions, stereoselective rearrangements, and specific oxidation processes.
Cascade Reactions and Stereoselective Skeletal Rearrangements
Cascade reactions, where multiple bond-forming events occur in a single operation, have been instrumental in increasing the efficiency of this compound synthesis. Nicolaou's first total synthesis prominently featured a series of cascade reactions and unusual skeletal rearrangements. h1.conih.gov These cascades allowed for the rapid construction of the molecule's intricate framework from simpler precursors. h1.co
Snyder and colleagues also employed a cascade process in their synthesis of related resveratrol (B1683913) dimers, heimiol A and hopeahainol D, using a unique iodonium (B1229267) reagent to construct the entire bicyclic core in a single, stereocontrolled operation from an acyclic precursor. nih.gov This demonstrates the potential of cascade reactions to dramatically simplify the synthesis of complex natural products.
Chiral Brønsted Acid-Induced Pinacol (B44631) Rearrangement
A significant advancement in the synthesis of this compound was the development of a chiral Brønsted acid-induced pinacol rearrangement. chemistryviews.orgdicp.ac.cn This key transformation was a central feature of the total synthesis developed by Snyder and colleagues. chemistryviews.orgresearchgate.net They utilized a chiral phosphoric acid to catalyze the pinacol rearrangement of a diol intermediate, which effectively constructed the all-carbon quaternary center at C-7b with good efficiency and diastereoselectivity. nih.govconicet.gov.ar
This was reportedly the first application of a chiral Brønsted acid for this type of rearrangement in the context of a total synthesis. nih.gov The reaction conditions were optimized, with microwave irradiation at 100 °C in chloroform (B151607) using (R)-BINOL•HPO4 as the catalyst, providing the desired rearranged product in good yield and high diastereocontrol. nih.gov This innovative step provided a novel and powerful method for establishing a critical stereocenter in the molecule. dicp.ac.cnconicet.gov.ar
Substrate-Specific Oxidation Processes in Complex Natural Product Synthesis
The final stages of the synthesis of this compound require precise and selective oxidation reactions to install the correct functionality. The synthesis by Snyder's group involved multi-stage, substrate-specific oxidation processes to install a ketone at C-8a and convert a hindered aldehyde to a carboxylic acid. nih.govchemistryviews.org
Similarly, the Nicolaou synthesis utilized an oxidation step following the key intramolecular Friedel-Crafts reaction. researchgate.net In a computation-guided synthesis, oxidation of a precursor with 2-iodoxybenzoic acid (IBX) followed by demethylation led to this compound. researchgate.netnih.gov The reactivity of this IBX oxidation was found to be highly dependent on the diastereomeric structure of the substrate. researchgate.netnih.gov These examples underscore the importance of developing highly specific oxidation methods that can function effectively on complex and sterically hindered substrates late in a synthetic sequence. chemistryviews.org
Comparative Synthetic Studies with Related Compounds
The structural similarity between this compound and Hopeanol, both complex resveratrol-derived polyphenols, has prompted synthetic efforts that address the creation of both molecules, often from a common intermediate or through related pathways. h1.co These comparative syntheses provide valuable insights into the chemical relationship between the two natural products and offer flexible routes to access either compound.
One of the first total syntheses of both (±)-Hopeahainol A and (±)-Hopeanol was reported by the research groups of Nicolaou and Chen. h1.coacs.org Their strategy was notable for its use of cascade reactions and novel skeletal rearrangements to efficiently construct the complex polycyclic frameworks. h1.conih.gov A pivotal discovery within their research was the development of a synthetic route that could be directed to yield Hopeanol. acs.org
A key aspect of this synthesis was the finding that this compound could be converted into Hopeanol. acs.org This transformation was achieved by treating this compound with a base, which contrasts with initial biosynthetic proposals. acs.orgnih.gov This conversion demonstrates a direct synthetic link between the two compounds and allows for the production of Hopeanol from its congener. The final steps of their racemic synthesis involved treating a key intermediate with BBr₃ to remove the methyl ether protecting groups, followed by treatment with sodium methoxide (B1231860) in methanol, which facilitated the conversion to Hopeanol. thieme-connect.com
A distinct and more recent approach to the total synthesis of both Hopeanol and this compound was developed by Snyder and colleagues. nih.govchemistryviews.org Their strategy was designed to be scalable and to explore the potential biogenetic origins of these molecules from more common resveratrol dimers. nih.gov This synthesis is centered around a unique, reagent-driven pinacol rearrangement to construct the seven-membered ring and the critical all-carbon quaternary center found in both natural products. nih.govchemistryviews.org
The synthesis begins with a common precursor that is elaborated into a key diol intermediate. nih.gov This diol then undergoes a chiral phosphoric acid-induced pinacol rearrangement. Following the rearrangement, a series of substrate-specific oxidation and deprotection steps are employed to complete the synthesis. nih.gov This pathway allows for the controlled preparation of either Hopeanol or this compound, tracing both structures back to a common synthetic manifold within the broader family of resveratrol oligomers. nih.gov The ability to access both compounds highlights the efficiency and flexibility of a strategy rooted in fundamental chemical rearrangements.
These comparative synthetic studies, particularly the strategies developed by Nicolaou/Chen and Snyder, underscore the intricate relationship between this compound and Hopeanol. They not only provide pathways to these biologically active molecules but also enhance the understanding of their chemical behavior and potential biosynthetic connections. acs.orgnih.gov
Biosynthetic Investigations and Precursors of Hopeahainol a
Proposed Biogenetic Relationship to Resveratrol (B1683913) and its Oligomeric Derivatives
The biosynthesis of Hopeahainol A is intricately linked to resveratrol and its various oligomeric forms. It is classified as a resveratrol dimer, suggesting it is biosynthetically derived from two resveratrol units. h1.cochemistryviews.org The proposed pathway is not a direct dimerization but a series of complex transformations involving several intermediate resveratrol oligomers.
The biogenetic relationship is largely inferred from the co-isolation of various resveratrol derivatives from plants of the Dipterocarpaceae family, which represent different stages of oxidation and structural rearrangement. acs.org The proposed biosynthetic pathway suggests that resveratrol oligomers undergo a cascade of reactions to form the unique and constrained bicyclic core of this compound. acs.orgnih.gov
Key proposed precursors in the biogenesis of this compound include:
(+)-Balanocarpol: This compound is considered an early-stage precursor. acs.org
(-)-Malibatol A: Formed from the dehydration of an intermediate derived from (+)-balanocarpol, (-)-malibatol A is considered a plausible direct precursor to more complex rearranged dimers. acs.org
Vaticahainol B and Vaticahainol A: The pathway is thought to proceed from (-)-malibatol A via a diastereoselective oxidative dearomatization to yield vaticahainol B. acs.org A subsequent stereoselective 1,2 aryl migration would then form vaticahainol A. acs.org Computational studies have been instrumental in correcting the proposed stereochemistry of these intermediates. researchgate.netnih.gov
This compound: Finally, subsequent oxidation and oxidative dearomatization of vaticahainol A are proposed to yield this compound. acs.org
This proposed sequence highlights a pathway of increasing structural complexity and oxidation, starting from simpler resveratrol oligomers. acs.org Synthetic studies have provided support for these biogenetic hypotheses, for instance, by demonstrating that this compound can be converted to another related natural product, hopeanol (B1258078), under basic conditions, which contradicted initial biosynthetic proposals. nih.govacs.org
| Precursor Compound | Proposed Role in Biosynthesis | Source(s) |
| Resveratrol | Monomeric building block | h1.coacs.org |
| (+)-Balanocarpol | Early-stage oligomeric precursor | acs.org |
| (-)-Malibatol A | Key intermediate derived from (+)-balanocarpol | acs.org |
| Vaticahainol B | Intermediate formed from oxidative dearomatization of (-)-malibatol A | researchgate.netacs.org |
| Vaticahainol A | Intermediate formed from rearrangement of vaticahainol B; direct precursor to this compound | researchgate.netacs.orgnih.gov |
Mechanisms of Oligomerization and Oxidative Coupling
The formation of resveratrol oligomers, including the precursors to this compound, is governed by mechanisms of oligomerization and oxidative coupling. mdpi.com These reactions are typically enzyme-mediated in plants, often involving peroxidases or laccases that generate radical species from resveratrol monomers. um.edu.my
The general process for the biosynthesis of resveratrol oligomers involves the regioselective oxidative coupling of resveratrol units. mdpi.comnih.gov The initial step is the oxidation of the phenolic rings of resveratrol to produce resonance-stabilized phenoxy radicals. These radicals can then couple in various positions, leading to a diverse array of dimeric and higher-order oligomeric structures. acs.org For higher-order oligomers, the mechanism can involve either further oxidative coupling or intermolecular Friedel-Crafts reactions. acs.org
The biosynthetic pathway leading to this compound involves several key mechanistic steps that transform simpler resveratrol dimers:
Oxidative Dearomatization: An intermediate such as (-)-malibatol A is proposed to undergo an oxidative dearomatization, possibly through epoxidation, to form vaticahainol B. acs.org
Skeletal Rearrangement: A 1,2-aryl migration transforms vaticahainol B into vaticahainol A. acs.org This type of rearrangement is crucial for creating the specific carbon skeleton of these complex dimers.
Further Oxidation: The transformation of vaticahainol A to this compound requires subsequent oxidation steps. acs.orgnih.gov Total synthesis efforts have utilized oxidizing agents like 2-iodoxybenzoic acid (IBX) to mimic this proposed biosynthetic oxidation, which results in the formation of the final structure. researchgate.netnih.gov
Total synthesis campaigns have explored various chemical strategies that may mimic these biogenetic processes, including cascade reactions, pinacol (B44631) rearrangements, and intramolecular Friedel-Crafts reactions to construct the complex, strained ring systems of this compound and its relatives. nih.govacs.orgnih.gov
| Mechanistic Step | Description | Relevance to this compound Biosynthesis |
| Radical Coupling | Oxidative coupling of resveratrol phenoxy radicals. | Forms the initial resveratrol dimers that serve as precursors. acs.org |
| Oxidative Dearomatization | Oxidation of an aromatic ring to a non-aromatic system. | Proposed conversion of (-)-malibatol A to vaticahainol B. acs.org |
| 1,2 Aryl Migration | Rearrangement where an aryl group moves to an adjacent carbon. | Proposed conversion of vaticahainol B to vaticahainol A. acs.org |
| C-C Bond Formation | Intramolecular reactions, such as Friedel-Crafts type cyclizations. | Establishes the complex polycyclic framework. acs.orgacs.org |
| Final Stage Oxidation | Oxidation of advanced intermediates. | Key step in converting the direct precursor (vaticahainol A) to this compound. researchgate.netacs.orgnih.gov |
Computational Simulations in Elucidating Biosynthetic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating and refining the proposed biosynthetic pathways of complex natural products like this compound. nih.gov These simulations provide insights into reaction mechanisms, transition state energies, and the thermodynamic feasibility of proposed biosynthetic steps. researchgate.netnih.gov
In the study of this compound's biosynthesis, computational simulations have been pivotal in several areas:
Structural Verification and Correction: DFT calculations revealed inconsistencies in the energy profiles for the proposed biosynthesis of vaticahainol A and vaticahainol B. researchgate.net The simulations indicated that the formation of different epimers was energetically more favorable. This led to a structural re-evaluation and correction of vaticahainol A, identifying the correct stereoisomer that serves as the true biosynthetic intermediate. researchgate.netnih.gov
Pathway Validation: Simulations of the transformation from the corrected vaticahainol A structure to this compound showed a lower energy barrier compared to the originally proposed structure. nih.gov This computational evidence strongly supported the revised pathway and confirmed the corrected vaticahainol A as a direct biosynthetic precursor to this compound. nih.gov
Guiding Synthetic Efforts: Beyond biosynthesis, computational simulations can guide the total synthesis of natural products. By predicting the reactivity and stability of complex intermediates, these methods help chemists devise more efficient and logical synthetic routes that can also mimic plausible biogenetic transformations. researchgate.netnih.gov
The application of computational chemistry demonstrates a powerful synergy between theoretical calculations and experimental work in natural product chemistry, providing a deeper understanding of how nature constructs intricate molecular architectures. nih.gov
Mechanistic Investigations of Hopeahainol A S Biological Activities
Acetylcholinesterase (AChE) Inhibition Mechanisms
Hopeahainol A has been identified as a significant inhibitor of acetylcholinesterase, an enzyme critical to the regulation of the neurotransmitter acetylcholine. The intricacies of this inhibition have been a key area of study.
Characterization of AChE Peripheral Site (P-site) Binding
Scientific investigations have determined that this compound reversibly binds to the peripheral anionic site (P-site) of the acetylcholinesterase enzyme. vulcanchem.comnih.govdntb.gov.ua This site is located at the entrance of the enzyme's active site gorge. nih.govdntb.gov.ua At lower concentrations (less than 200 µM), studies indicate that this compound binds exclusively to this P-site. vulcanchem.comdntb.gov.ua This binding is non-covalent in nature. vulcanchem.comnih.gov
Analysis of Novel Higher-Order Concentration Dependence of Inhibition
A particularly noteworthy finding is the unusual concentration-dependent inhibition of AChE by this compound. vulcanchem.comdntb.gov.ua While inhibition is moderate at lower concentrations, it increases dramatically at higher concentrations of the compound. vulcanchem.comdntb.gov.ua This relationship is not linear; instead, it displays a higher-order dependence on the concentration of this compound, estimated to be of the third or fourth order. vulcanchem.comdntb.gov.ua This striking increase in inhibition at higher concentrations, which was observed to be up to 100-fold greater at 800 µM compared to 200 µM, suggests a complex inhibitory mechanism. vulcanchem.com Importantly, all observed inhibition by this compound is reversible upon dilution. vulcanchem.comdntb.gov.ua
Ligand Competition Assays with Specific AChE Inhibitors
To elucidate the specific binding location of this compound, researchers have employed ligand competition assays. These experiments involve the simultaneous application of this compound and other well-characterized AChE inhibitors with known binding sites.
| Inhibitor | AChE Binding Site | Competition with this compound | Ternary Complex Formation |
| Edrophonium | Acylation Site (A-site) | No | Yes |
| Thioflavin T | Peripheral Site (P-site) | Yes | No |
Proposed Induced Conformational Changes in AChE Structure upon this compound Binding
Based on the novel higher-order concentration dependence of inhibition, researchers have hypothesized that the binding of an initial this compound molecule to the P-site induces a conformational change in the structure of the AChE enzyme. vulcanchem.comdntb.gov.ua This initial binding event is thought to alter the enzyme's conformation in such a way that it facilitates the binding of additional this compound molecules, leading to the observed dramatic increase in inhibition at higher concentrations. vulcanchem.comdntb.gov.ua This proposed mechanism of induced conformational change allowing for the binding of multiple inhibitor molecules is considered unprecedented for a reversible inhibitor that does not form covalent bonds with the enzyme. vulcanchem.comnih.gov
Neuroprotective Mechanisms
Beyond its effects on AChE, this compound has demonstrated significant neuroprotective properties, particularly in cellular models of oxidative stress.
In studies utilizing PC12 cells, a cell line commonly used in neurological research, pretreatment with this compound was shown to protect the cells from hydrogen peroxide (H₂O₂)-induced injury. nih.gov The neuroprotective effects of this compound in this context are multifaceted and include:
Modulation of Endogenous Antioxidant Enzymes: this compound was found to attenuate the reduction in antioxidant enzyme activities caused by H₂O₂ exposure. nih.gov
Scavenging of Reactive Oxygen Species (ROS): The compound was able to mitigate the intracellular accumulation of ROS induced by oxidative stress. nih.gov
Prevention of Apoptosis: this compound demonstrated the ability to prevent programmed cell death (apoptosis) by reducing the activities of caspase-3, -8, and -9, which were increased by H₂O₂. nih.gov It also mitigated the loss of mitochondrial membrane potential and the accumulation of intracellular Ca²⁺. nih.gov
Furthermore, other research has indicated that this compound may directly interact with and inhibit the aggregation of amyloid-beta peptides (Aβ₁₋₄₂). nih.gov This interaction has been shown to reduce the binding between Aβ₁₋₄₂ and Aβ-binding alcohol dehydrogenase, thereby mitigating mitochondrial dysfunction and oxidative stress. nih.gov
| Neuroprotective Mechanism | Observed Effect in PC12 Cells |
| Antioxidant Enzyme Modulation | Attenuated the H₂O₂-induced reduction in activity. |
| ROS Scavenging | Mitigated the intracellular accumulation of ROS. |
| Apoptosis Prevention | Reduced the activity of caspases-3, -8, and -9. |
| Mitochondrial Protection | Mitigated the loss of mitochondrial membrane potential. |
| Calcium Homeostasis | Reduced the intracellular accumulation of Ca²⁺. |
Protection against Oxidative Stress-Induced Neuronal Injury
This compound, a polyphenol compound originally isolated from Hopea hainanensis, has demonstrated significant neuroprotective properties, particularly against neuronal damage initiated by oxidative stress. researchgate.netnih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key factor in the progression of neurodegenerative diseases. frontiersin.orgmdpi.com In laboratory settings, this compound has been shown to protect neuronal cells from injury induced by agents like hydrogen peroxide (H₂O₂). nih.gov
Studies using PC12 cells, a cell line frequently employed in neurological research, have revealed that pretreatment with this compound can significantly mitigate the cytotoxic effects of H₂O₂. nih.gov Exposure of these cells to H₂O₂ typically leads to a reduction in cell viability, an increase in the leakage of lactate (B86563) dehydrogenase (LDH), and a rise in malondialdehyde (MDA) levels, all of which are indicators of cellular damage. nih.gov However, the presence of this compound has been found to attenuate these changes in a dose-dependent manner, highlighting its protective capacity. nih.gov
The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, which includes the modulation of endogenous antioxidant systems, direct scavenging of ROS, prevention of apoptosis, and mitigation of mitochondrial dysfunction. researchgate.netnih.gov By addressing these various pathways, this compound helps to preserve neuronal integrity in the face of oxidative insults.
Modulation of Endogenous Antioxidant Enzyme Systems
A key aspect of this compound's neuroprotective action is its ability to modulate the body's own antioxidant defense mechanisms. researchgate.netnih.gov The cellular antioxidant response is largely regulated by the Nrf2 (NF-E2 p45-related factor 2) signaling pathway. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive by Keap1 (Kelch-like ECH-associated protein 1). nih.gov However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes. nih.govfrontiersin.org
Research indicates that this compound can enhance the activity of crucial endogenous antioxidant enzymes. nih.gov In studies involving PC12 cells exposed to hydrogen peroxide, pretreatment with this compound led to a significant restoration of the activities of these enzymes, which were otherwise diminished by the oxidative challenge. nih.gov This suggests that this compound may exert its protective effects in part by bolstering the cell's intrinsic capacity to neutralize harmful reactive oxygen species. While the precise interactions with the Nrf2 pathway are still under investigation, the observed upregulation of antioxidant enzyme activity points towards a modulatory role for this compound in this critical defensive pathway. nih.govnih.gov
Direct Scavenging of Reactive Oxygen Species (ROS)
In addition to bolstering the body's own antioxidant defenses, this compound exhibits the ability to directly neutralize harmful reactive oxygen species (ROS). researchgate.netnih.gov ROS, such as the superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. frontiersin.orgmdpi.com This direct scavenging activity provides an immediate line of defense against oxidative damage.
The capacity of a compound to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. h-brs.demdpi.com In this test, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. mdpi.comjrespharm.com Studies have shown that this compound is effective in this assay, demonstrating its potential to directly quench free radicals. researchgate.net
Prevention of Apoptosis in Neuronal Cell Models
This compound has been shown to protect neuronal cells by preventing apoptosis, or programmed cell death, a critical process in neurodegenerative diseases. researchgate.netnih.gov Apoptosis is a highly regulated process that involves a cascade of specific biochemical events leading to cell dismantling. harvard.edu Key players in this process are a family of proteases called caspases. harvard.eduunc.edu
In studies using PC12 cells subjected to hydrogen peroxide-induced injury, a model for oxidative stress, this compound demonstrated a significant ability to prevent apoptosis. nih.gov Exposure to H₂O₂ was found to increase the activities of caspase-3, caspase-8, and caspase-9, which are central executioner and initiator caspases in the apoptotic pathway. nih.gov Pretreatment with this compound was able to mitigate the activation of these caspases in a dose-dependent manner. nih.gov This inhibition of caspase activity is a crucial mechanism through which this compound exerts its neuroprotective effects, effectively halting the cellular machinery of self-destruction that is triggered by oxidative damage. nih.govnih.gov
| Cell Model | Inducing Agent | Effect of this compound | Reference |
| PC12 cells | Hydrogen Peroxide (H₂O₂) | Mitigated the increase in caspase-3, -8, and -9 activities. | nih.gov |
Mitigation of Mitochondrial Dysfunction
Mitochondria, the powerhouses of the cell, are particularly vulnerable to oxidative stress and their dysfunction is a key element in the pathology of many neurodegenerative diseases. mpg.demdpi.com this compound has been found to mitigate mitochondrial dysfunction, a critical aspect of its neuroprotective capabilities. researchgate.netnih.gov
One of the key indicators of mitochondrial health is the mitochondrial membrane potential (MMP). researchgate.net In studies on PC12 cells, exposure to hydrogen peroxide led to a significant loss of MMP, a hallmark of mitochondrial damage. nih.gov Pretreatment with this compound was shown to effectively alleviate this H₂O₂-induced loss of MMP, suggesting that the compound helps to preserve mitochondrial integrity and function in the face of oxidative insults. nih.gov
Furthermore, mitochondrial dysfunction is closely linked to an increase in intracellular calcium (Ca²⁺) levels, which can trigger downstream apoptotic pathways. mdpi.commdpi.com Research has demonstrated that this compound can also mitigate the accumulation of intracellular Ca²⁺ that is induced by H₂O₂. nih.gov By preserving mitochondrial function and preventing a surge in intracellular calcium, this compound helps to avert a critical trigger for neuronal cell death. nih.govmdpi.com
Anti-Amyloidogenic Mechanisms
Direct Binding to Amyloid-Beta (Aβ₁₋₄₂) Peptides
A significant aspect of this compound's potential therapeutic value lies in its ability to directly interact with amyloid-beta (Aβ) peptides, specifically the Aβ₁₋₄₂ variant, which is strongly implicated in the pathology of Alzheimer's disease. nih.govvulcanchem.com The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in the disease cascade. plos.orgbiorxiv.org
Research combining molecular dynamics simulations, binding assays, and transmission electron microscopy has provided evidence that this compound can directly bind to Aβ₁₋₄₂ peptides. nih.gov This direct interaction is believed to inhibit the aggregation of these peptides, a crucial step in the formation of neurotoxic species. nih.govvulcanchem.com
Inhibition of Aβ1-42 Aggregation
A central hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ1-42 variant, into toxic plaques in the brain. frontiersin.org Research indicates that this compound can directly interfere with this process. nih.gov
Studies combining molecular dynamics simulations, binding assays, and microscopic analysis have shown that this compound can directly bind to Aβ1-42 peptides. nih.gov This binding inhibits the aggregation of Aβ1-42, a critical step in the formation of neurotoxic plaques. nih.govresearchgate.net The ability of natural compounds like polyphenols to inhibit the formation of these insoluble Aβ fibrils is a key area of research in the development of treatments for Alzheimer's disease. biomolther.org The process of Aβ1-42 oligomerization and fibrillization is considered a critical factor in neurodegeneration, making its prevention a significant therapeutic strategy. biomolther.org
| Experimental Approach | Key Finding | Reference |
|---|---|---|
| Molecular Dynamics Simulation | Suggests direct binding of this compound to Aβ1-42. | nih.gov |
| Binding Assay | Confirms direct interaction between this compound and Aβ1-42. | nih.gov |
| Transmission Electron Microscopy | Visually demonstrates the inhibition of Aβ1-42 fibril formation in the presence of this compound. | nih.gov |
| Staining Technique (e.g., Thioflavin T) | Quantitatively measures the reduction in Aβ1-42 aggregation. | nih.gov |
Reduction of Aβ1-42 Interaction with Aβ-binding Alcohol Dehydrogenase
Another significant mechanism of this compound's action involves its ability to disrupt the interaction between Aβ1-42 and Aβ-binding alcohol dehydrogenase (ABAD). nih.gov ABAD is a mitochondrial enzyme, and its interaction with Aβ is known to exacerbate Aβ-induced mitochondrial and neuronal dysfunction. nih.govmdpi.com
By decreasing the interaction between Aβ1-42 and ABAD, this compound helps to alleviate mitochondrial dysfunction and reduce oxidative stress, both in laboratory settings and in living organisms. nih.govfrontiersin.org The binding of Aβ to ABAD is a key pathogenic event in Alzheimer's disease, and preventing this interaction has been shown to protect neurons from Aβ-mediated toxicity. mdpi.com Inhibiting the ABAD-Aβ interaction can lead to reduced mitochondrial Aβ accumulation and improved mitochondrial function. nih.gov
| Effect | Consequence | Reference |
|---|---|---|
| Decreased interaction between Aβ1-42 and ABAD | Reduced mitochondrial dysfunction | nih.gov |
| Reduced oxidative stress | nih.gov |
Impact on Synaptic Function and Long-Term Potentiation (LTP)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. wikipedia.org Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a major cellular mechanism underlying these cognitive processes. wikipedia.orgfrontiersin.org In the context of Alzheimer's disease, synaptic dysfunction and the impairment of LTP are early and critical features.
Research has demonstrated that this compound can protect synaptic function and rescue the induction of LTP. nih.govresearchgate.net In animal models of Alzheimer's disease (APP/PS1 mice), treatment with this compound was shown to attenuate memory deficits. nih.gov This neuroprotective effect on synaptic plasticity highlights another important facet of this compound's therapeutic potential. nih.govresearchgate.net The ability to preserve or restore LTP in the hippocampus, a brain region crucial for memory, is a significant finding. nih.govwikipedia.org
| Parameter | Observed Effect of this compound | Significance | Reference |
|---|---|---|---|
| Synaptic Function | Protective | Contributes to the preservation of neuronal communication. | nih.govresearchgate.net |
| Long-Term Potentiation (LTP) | Rescued induction | Suggests a potential to counteract memory deficits. | nih.govresearchgate.net |
| Spatial Memory Performance | Improved | Demonstrates a functional benefit in an animal model of Alzheimer's disease. | researchgate.net |
Structure Activity Relationship Sar Studies of Hopeahainol a and Its Analogs
Correlating Specific Structural Features with Biological Potency
The biological potency of Hopeahainol A is intrinsically linked to its unique and constrained, partially dearomatized bicyclic core structure. nih.gov Originally isolated from Hopea hainanensis, it was identified as a potent AChE inhibitor with an IC₅₀ value of 4.33 µM, a potency comparable to the prescribed Alzheimer's drug, huperzine A. researchgate.net
Molecular modeling and inhibitor competition experiments have provided significant insights into its mechanism. These studies indicate that this compound is too large to penetrate deep into the narrow active site gorge of AChE. nih.gov Instead, it binds to the peripheral anionic site (P-site) located at the entrance of the gorge. nih.gov This binding is stabilized by key interactions with specific amino acid residues; its two inserting phenyl rings stack and interact with W286, S293, and the backbone carbonyl of Y341. nih.gov
The activity of this compound is highly dependent on its specific polyphenolic structure. Studies comparing it with structurally related compounds have shown that even slight modifications can lead to a complete loss of activity. researchgate.net For instance, while this compound shows potent AChE inhibition, other similar natural polyphenols were found to be inactive. researchgate.net The oxidation state at the C8b benzylic position also appears to be critical. Comparison with related compounds like Diptoindonesin D, which differs in this oxidation state, highlights the importance of the specific arrangement in this compound for its biological function.
The table below summarizes the acetylcholinesterase inhibitory activity of this compound compared to a standard drug.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 4.33 | researchgate.net |
| Huperzine A | Acetylcholinesterase (AChE) | 1.6 | researchgate.net |
Rational Design and Synthesis of this compound Derivatives for Modulated Activity
The promising biological profile of this compound has prompted efforts in its total synthesis and the rational design of its derivatives to explore and modulate its activity. nih.govresearchgate.net Synthetic strategies have been developed not only to confirm the structure of the natural product but also to provide access to analogs for SAR studies.
A key synthetic challenge is the construction of the C(7b) quaternary carbon and the bicyclic core. researchgate.net Successful syntheses have often employed cascade-based bond constructions and intramolecular Friedel-Crafts reactions. nih.govresearchgate.net For example, one approach involved an epoxide substrate that, through an intramolecular Friedel-Crafts reaction followed by oxidation and deprotection, yielded this compound. researchgate.netacs.org Another powerful strategy utilized a chiral Brønsted acid to induce a pinacol (B44631) rearrangement, efficiently creating the desired quaternary carbon. nih.gov
The synthesis of analogs allows for systematic modification of the this compound scaffold. For instance, the conversion of this compound to its related natural product, hopeanol (B1258078), can be achieved under basic conditions. researchgate.netacs.org However, the reverse transformation, which was once suggested as a potential biosynthetic step, was not observed, indicating a specific directional relationship between these structures. researchgate.netacs.org The ability to synthesize both racemic and enantiomerically pure forms of this compound and its precursors has been crucial for evaluating the biological significance of its stereochemistry. researchgate.net
While extensive libraries of derivatives are still under investigation, the synthetic routes developed provide a platform for creating analogs with modified phenolic hydroxyl groups, altered aromatic rings, or different substituents on the bicyclic core. These derivatives are essential for refining the SAR model and potentially enhancing the potency or selectivity of this compound's biological effects.
Influence of Stereochemistry on this compound's Biological Profiles
Stereochemistry plays a paramount role in the biological activity of chiral molecules like this compound. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target. Because living systems are inherently chiral, different enantiomers of a drug can exhibit vastly different pharmacological and metabolic profiles. nih.gov
The total synthesis of this compound has enabled the preparation and biological evaluation of its individual enantiomers. researchgate.netacs.org These studies have confirmed that the biological activity is stereospecific. Biological evaluation of the synthesized antipodal forms confirmed the reported acetylcholinesterase inhibitory activity of the natural form of this compound. researchgate.net
The importance of stereochemistry is also evident during the synthesis process itself. In synthetic routes involving pinacol rearrangements, achieving high diastereocontrol was found to be a critical issue. nih.gov It was observed that only one of two diastereomers of a key intermediate proved to be a competent precursor for the subsequent chemical transformations needed to complete the synthesis. nih.gov This highlights that specific stereochemical configurations are necessary not just for biological activity but also for the feasibility of certain chemical reactions to form the complex core structure. The distinct biological profiles of different stereoisomers underscore the precise structural and chiral recognition required at the molecular target.
Advanced Methodologies in Hopeahainol a Research
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry utilizes mathematical models and computer simulations to predict molecular behavior and interactions, offering insights that complement experimental data. nextmol.comopenaccessjournals.com In the investigation of Hopeahainol A, computational approaches, particularly molecular dynamics (MD) simulations, have been instrumental.
MD simulations have been used to model the interaction between this compound and its biological targets. nih.gov For instance, these simulations have suggested that this compound can directly bind to the Aβ(1-42) peptide, a key player in the pathology of Alzheimer's disease. nih.gov By simulating the dynamic behavior of these molecules over time, researchers can visualize potential binding modes and understand the forces driving the interaction. This computational insight is crucial for explaining the compound's ability to inhibit Aβ(1-42) aggregation. nih.govvulcanchem.com
Key techniques in computational chemistry include:
Molecular Dynamics: Simulates the movement of atoms and molecules. nextmol.com
Quantum Chemistry: Calculates electronic properties and reactivity. nextmol.com
AI / Machine Learning: Identifies patterns in molecular data to accelerate discovery. nextmol.com
High-Throughput Screening: Virtually evaluates thousands of chemical candidates. nextmol.com
Biophysical Techniques for Ligand-Target Interaction Analysis
Biophysical methods provide quantitative and qualitative data on the interactions between molecules, which is essential for confirming and characterizing the findings from computational models. creative-biostructure.comproteros.com These techniques are critical in various stages of drug discovery, from hit confirmation to lead optimization. creative-biostructure.comdrugtargetreview.com
In Vitro Enzyme Assays
In vitro enzyme assays are fundamental for determining the inhibitory activity of compounds like this compound. These assays measure the rate of an enzymatic reaction in a controlled environment outside of a living organism. For this compound, its inhibitory effect on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, has been a key area of study. vulcanchem.comresearchgate.net
The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Compound | Parameter | Value | Assay Method | Reference |
|---|---|---|---|---|
| This compound | IC₅₀ | 4.33 μM | In vitro enzyme assay | vulcanchem.com |
The assay for AChE activity is often performed using a spectrophotometric method based on Ellman's reagent. japsonline.com In this method, the enzyme hydrolyzes a substrate, and the resulting product reacts with the reagent to produce a colored compound that can be measured at a specific wavelength. japsonline.com
Transmission Electron Microscopy for Aggregate Morphology
Transmission electron microscopy (TEM) is a powerful imaging technique used to visualize the morphology of protein aggregates at high resolution. nih.gov In the context of this compound research, TEM has been employed to observe the effect of the compound on the aggregation of Aβ peptides. nih.gov
Studies have shown that in the presence of this compound, the morphology of Aβ aggregates is altered. nih.gov TEM images can reveal whether the aggregates are fibrillar, amorphous, or have other distinct structures. researchgate.netresearchgate.net This visual evidence is crucial for confirming that this compound inhibits the formation of the neurotoxic fibrillar aggregates associated with Alzheimer's disease. nih.govresearchgate.net The technique can be used to study a wide range of particle sizes and provides detailed information on the microstructure of aggregates. nih.gov
Staining Techniques in Cellular Studies
Staining is a fundamental technique in histology and cell biology used to enhance the contrast of cellular structures, making them more visible under a microscope. scienceopen.combiomedpress.org In research involving this compound, staining techniques are used in cellular studies to assess the compound's effects on cells. nih.gov For example, staining can be used to visualize cellular morphology, identify specific cellular components, or assess cell viability after treatment with the compound. nih.gov A variety of stains can be used, each highlighting different features of the cell. scienceopen.com
Spectroscopic Characterization (e.g., UV-Vis, NMR) for Mechanistic Studies
Spectroscopic techniques are indispensable for elucidating the structure of molecules and studying their interactions. researchgate.net Ultraviolet-visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such methods that have been applied in the study of this compound.
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. creative-biostructure.com This technique can be used to determine the concentration of a compound in solution and to monitor changes in its electronic structure upon interaction with other molecules. researchgate.netresearchgate.net For this compound, UV spectra have been used to determine its concentration for use in enzyme assays. researchgate.netnih.gov
NMR spectroscopy provides detailed information about the atomic-level structure of a molecule in solution. creative-biostructure.com It is based on the magnetic properties of atomic nuclei. creative-biostructure.com Detailed NMR analysis, including various 2D-NMR techniques, is crucial for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound. semanticscholar.org This detailed structural information is essential for understanding its chemical properties and how it interacts with its biological targets.
A combination of these spectroscopic techniques can provide a comprehensive picture of the mechanistic details of a compound's action. nih.gov
Future Research Directions and Academic Implications
Exploration of Additional Biological Targets and Pathways for Hopeahainol A
While initial research has successfully identified this compound as a potent inhibitor of acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregation, its full biological activity spectrum is likely broader. vulcanchem.comnih.govnih.gov The molecule's intricate architecture, featuring numerous hydrogen bond donors and acceptors, suggests it may interact with a variety of biological macromolecules. vulcanchem.com Future investigations are essential to uncover additional molecular targets and signaling pathways modulated by this compound, which could expand its therapeutic potential beyond Alzheimer's disease.
Current research has demonstrated that this compound exerts significant neuroprotective effects in cellular models, including the modulation of endogenous antioxidant enzymes, scavenging of reactive oxygen species (ROS), and prevention of apoptosis. vulcanchem.com It has been shown to bind directly to Aβ₁₋₄₂ peptides, inhibiting their aggregation and thereby mitigating mitochondrial dysfunction. vulcanchem.comnih.gov Molecular modeling and inhibitor competition assays have confirmed that it binds to the peripheral anionic site (P-site) of the AChE active site gorge. nih.govnih.gov A particularly unusual finding is that its inhibitory activity increases dramatically at higher concentrations, suggesting a complex, possibly cooperative, binding mechanism that induces conformational changes in the enzyme. nih.govnih.govresearchgate.net
Future studies should aim to deconstruct these observed effects and identify the upstream protein targets responsible. Exploring its potential in other neurodegenerative conditions characterized by oxidative stress is a logical next step. vulcanchem.com Furthermore, given its classification as a resveratrol (B1683913) oligomer, investigating its activity on pathways commonly associated with polyphenols, such as sirtuin modulation or anti-inflammatory pathways, could yield significant discoveries. Unbiased screening approaches, such as proteomics and transcriptomics, on cells treated with this compound could reveal unexpected biological activities and novel therapeutic applications.
| Known Biological Activity | Target/Pathway | Experimental Evidence | Potential Future Exploration |
| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) Peripheral Site | Enzyme kinetics, inhibitor competition assays, molecular modeling. nih.govnih.gov | Investigating the novel higher-order concentration dependence; exploring effects on other cholinesterases. nih.gov |
| Anti-Amyloid Aggregation | Amyloid-β (Aβ₁₋₄₂) Peptides | Molecular dynamics simulation, binding assays, transmission electron microscopy. vulcanchem.comnih.gov | Screening against other amyloidogenic proteins (e.g., tau, alpha-synuclein). |
| Neuroprotection | Oxidative Stress Pathways | Studies in PC12 cells showing ROS scavenging and prevention of apoptosis. vulcanchem.com | In vivo studies for other neurodegenerative diseases (e.g., Parkinson's, ALS). |
| Mitochondrial Function | Aβ-binding alcohol dehydrogenase (ABAD) | Demonstrated reduction of Aβ-ABAD interaction. vulcanchem.comnih.gov | Direct investigation of effects on mitochondrial respiratory chain complexes and biogenesis. |
Development of Asymmetric Synthetic Routes and Scale-Up Methodologies
The limited availability of this compound from its natural source, the stem bark of Hopea hainanensis, necessitates the development of efficient and robust synthetic routes. vulcanchem.com While total syntheses have been successfully achieved, most notably by the groups of Nicolaou and Snyder, these routes are often lengthy and not yet optimized for large-scale production. nih.govacs.org
The Nicolaou group reported racemic and enantioselective total syntheses, which were crucial in confirming the structure and providing material for biological evaluation. acs.org Their strategy involved a key intramolecular Friedel-Crafts reaction to construct a critical quaternary carbon center. acs.orgresearchgate.net The Snyder group developed a distinct approach featuring a chiral Brønsted acid-induced pinacol (B44631) rearrangement, a strategy noted for its potential scalability. nih.govchemistryviews.org This route, completed in 14 steps, has already enabled the preparation of over 60 mg of this compound, demonstrating progress towards making the compound more accessible for research. nih.gov
Future research in this area must focus on several key objectives:
Scalability: Adapting the existing synthetic sequences to be more amenable to large-scale production is critical for advancing the compound toward any potential clinical evaluation. This involves replacing costly or hazardous reagents and optimizing reaction conditions for safety and efficiency on a larger scale. chemrxiv.org
The successful development of a scalable, asymmetric synthesis would not only provide a reliable supply of this compound but also facilitate the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
| Synthetic Approach | Key Reaction/Strategy | Reported Scale/Yield | Future Direction |
| Nicolaou, Chen, et al. | Intramolecular Friedel-Crafts reaction, epoxide substrate. acs.org | Milligram scale for biological evaluation. acs.org | Optimization of late-stage oxidations and protecting group strategies. |
| Snyder, Thomas, et al. | Chiral phosphoric acid-induced pinacol rearrangement. nih.govchemistryviews.org | >60 mg prepared, 4.0% overall yield over 14 steps. nih.gov | Further development of the asymmetric pinacol rearrangement; exploring potential for process chemistry scale-up. nih.govchemistryviews.org |
Design and Synthesis of Advanced this compound Molecular Probes
To fully elucidate the mechanism of action and identify the complete set of biological targets of this compound, the development of specialized molecular probes is an indispensable next step. diva-portal.org These probes are derivatives of the parent molecule, modified with reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., photo-affinity labels) that enable target identification and visualization within complex biological systems.
The synthesis of these probes can leverage the established total synthesis routes. Advanced intermediates from the synthesis could be intercepted and functionalized at specific positions, such as one of the phenolic hydroxyl groups, without disrupting the core pharmacophore responsible for its known activities. vulcanchem.comnih.gov
Key types of molecular probes and their applications include:
Affinity-Based Probes: Synthesizing a biotinylated version of this compound would enable affinity chromatography experiments. diva-portal.org In this technique, the biotin-tagged molecule is immobilized on a resin and used to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry. This is a powerful, unbiased method for discovering novel protein targets.
Fluorescent Probes: Attaching a fluorescent dye to this compound would allow for its visualization in living cells using advanced microscopy techniques. This could provide valuable information on its subcellular localization, helping to pinpoint its site of action (e.g., mitochondria, nucleus, cytoplasm).
Photo-Affinity Probes: Incorporating a photoreactive group, such as a diazirine or benzophenone, into the this compound structure would create a tool for covalently trapping and identifying binding partners. mdpi.com Upon binding to its target, the probe can be activated by UV light, forming a permanent covalent bond. This stable complex can then be isolated and analyzed to definitively identify the target protein. mdpi.com
The creation of these chemical biology tools is a critical future direction that will bridge the gap between the compound's complex chemistry and its biological function, paving the way for a more complete understanding of its therapeutic potential. diva-portal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
